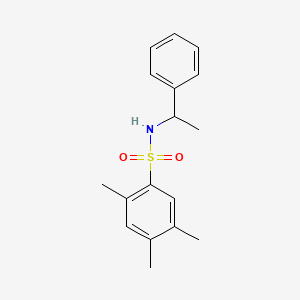
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide, commonly known as TMB-PS, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TMB-PS is a sulfonamide derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of TMB-PS is not fully understood. However, it has been suggested that TMB-PS exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are known to play a role in the inflammatory process. TMB-PS has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
TMB-PS has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of proinflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. TMB-PS has also been found to decrease the levels of oxidative stress markers in animal models of inflammation. Additionally, TMB-PS has been found to decrease the levels of glucose and cholesterol in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TMB-PS in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. Additionally, TMB-PS has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using TMB-PS in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of TMB-PS. One direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of the potential toxicity of TMB-PS in vivo. Additionally, further studies are needed to fully understand the mechanism of action of TMB-PS and its biochemical and physiological effects.
Méthodes De Synthèse
TMB-PS can be synthesized through various methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-(1-phenylethyl)hydroxylamine, followed by the reduction of the resulting N-hydroxy derivative. The synthesis of TMB-PS has also been achieved through the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-(1-phenylethyl)thiourea.
Applications De Recherche Scientifique
TMB-PS has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. TMB-PS has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, TMB-PS has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12-10-14(3)17(11-13(12)2)21(19,20)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVMHDWPSBPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)
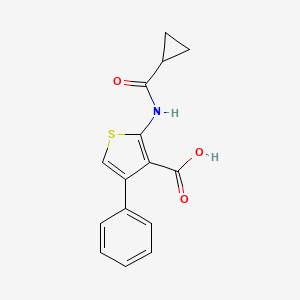
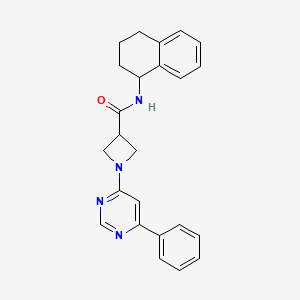
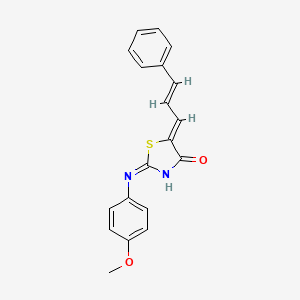
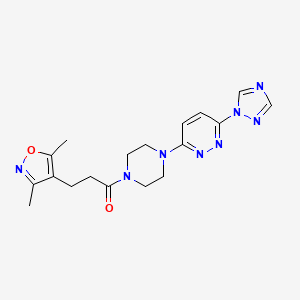

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)


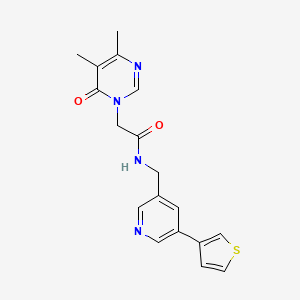
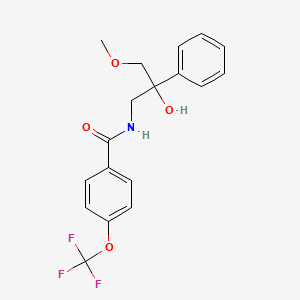
![Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2557209.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)